molecular formula C13H7F6N5O B2603415 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide CAS No. 691868-81-2

2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide

Cat. No.: B2603415
CAS No.: 691868-81-2
M. Wt: 363.223
InChI Key: UITZKGDNMRCOKY-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide is a chemical compound with the CAS Number: 691868-81-2 . It has a molecular weight of 363.22 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7F6N5O/c14-12(15,16)6-3-8(13(17,18)19)22-10-5(6)1-2-9-21-7(4-24(9)10)11(25)23-20/h1-4H,20H2,(H,23,25) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Structural Analysis and Chemical Properties

The compound 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide and related derivatives have been studied for their structural properties. For instance, Fun et al. (1996) analyzed the structures of similar imidazonaphthyridine derivatives, revealing planar molecular structures and the existence of dimers formed through intermolecular C-H...N hydrogen bonds. Such studies are important for understanding the chemical behavior and potential applications of these compounds (Fun et al., 1996).

Antiviral Applications

A study by Takahashi et al. (2019) explored the use of a compound with the imidazo[1,2-a][1,8]naphthyridine scaffold, specifically CDM-3008, showing anti-HCV activity with an interferon-like effect. This highlights the potential of related compounds in antiviral therapy (Takahashi et al., 2019).

DNA Damage Protection

Compounds with the imidazo[1,2-a][1,8]naphthyridine structure have been investigated for their protective activity against DNA damage. Abdel-Wahab et al. (2009, 2010) studied new derivatives and found that certain compounds showed significant protection against DNA damage induced by the bleomycin-iron complex (Abdel-Wahab et al., 2009) (Abdel-Wahab et al., 2010).

Synthesis and Evaluation as Cytotoxic Agents

Research by Fadda et al. (2012) involved synthesizing a series of substituted 1,8-naphthyridine derivatives, including those related to the compound , and evaluating them as cytotoxic and antitumor agents. This research contributes to the exploration of these compounds in cancer therapy (Fadda et al., 2012).

Synthesis Techniques and Molecular Interactions

Li et al. (2012) developed a synthetic protocol for creating imidazo[1,2-a]pyridines and imidazo[1,2,3-ij][1,8]naphthyridine derivatives. This research is significant for understanding the synthesis of complex molecules and could be applied to synthesize variants of this compound (Li et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N5O/c14-12(15,16)6-3-8(13(17,18)19)22-10-5(6)1-2-9-21-7(4-24(9)10)11(25)23-20/h1-4H,20H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITZKGDNMRCOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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